Thiazole, 2-phenyl-4-(2-thienyl)-

MRSA Antibacterial UppP inhibition

This 2-phenyl-4-(2-thienyl)thiazole scaffold is the only building block that delivers sub-nanomolar UppP inhibition (>20,000‑fold over leads 1a/1b) and up to 4.89% PCE in DSSCs. The 4-(2-thienyl) motif is essential for target engagement; generic 2‑phenylthiazoles fail to replicate this performance. With the 4‑position blocked, the 5‑position remains free for selective halogenation/stannylation (reported yields 55–92%), enabling focused library synthesis via Stille or Suzuki–Miyaura coupling. Purchase this core scaffold to accelerate anti‑MRSA and organic photovoltaic programs.

Molecular Formula C13H9NS2
Molecular Weight 243.4 g/mol
CAS No. 113214-23-6
Cat. No. B12186770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole, 2-phenyl-4-(2-thienyl)-
CAS113214-23-6
Molecular FormulaC13H9NS2
Molecular Weight243.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CS3
InChIInChI=1S/C13H9NS2/c1-2-5-10(6-3-1)13-14-11(9-16-13)12-7-4-8-15-12/h1-9H
InChIKeyGSMJPRNOHKQEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazole, 2-phenyl-4-(2-thienyl)- [CAS 113214-23-6]: A Dual-Function Phenylthiazole Scaffold for Anti-MRSA Campaigns and DSSC π-Bridge Design


Thiazole, 2-phenyl-4-(2-thienyl)- (CAS 113214-23-6; IUPAC: 2-phenyl-4-thiophen-2-yl-1,3-thiazole) is a heterocyclic building block of the phenylthiazole class, possessing a molecular formula of C₁₃H₉NS₂ and a molecular weight of 243.4 g/mol [1]. Its computed physicochemical properties include an XLogP of 4, zero hydrogen-bond donors, three hydrogen-bond acceptors, and a topological polar surface area of 69.4 Ų [1]. The compound serves as both the core scaffold in a series of anti-MRSA phenylthiazole antibiotics and as a π-bridge unit in metal-free organic sensitizers for dye-sensitized solar cells [2][3].

Why Generic 2-Phenylthiazole Analogs Cannot Substitute for Thiazole, 2-phenyl-4-(2-thienyl)- in Either MRSA Campaigns or DSSC Applications


The 2-phenyl-4-(2-thienyl)- substitution pattern confers a unique combination of electronic character and molecular geometry that generic 2-phenylthiazole analogs lack. In anti-MRSA phenylthiazoles, replacement of the 4-thienyl moiety with a phenyl ring or aliphatic group significantly reduces undecaprenyl pyrophosphatase (UppP) inhibitory potency; the 2-thienyl derivative displays UppP inhibition over 20,000-fold greater than the lead compounds 1a and 1b [1]. In DSSC applications, the 4-phenyl-2-(thiophen-2-yl)thiazole π-bridge imparts a specific dihedral angle and electron-withdrawing character that optimizes charge separation and injection efficiency, yielding measured photoelectric conversion efficiencies of up to 4.89%; alternative thiazole bridges (e.g., thiazole alone or 2,4-diphenylthiazole) deliver different HOMO-LUMO alignments and measurably inferior photovoltaic performance [2]. Consequently, procurement of generic 2-phenylthiazole or 4-phenylthiazole building blocks will not replicate these property profiles.

Product-Specific Quantitative Evidence Guide: Thiazole, 2-phenyl-4-(2-thienyl)- [CAS 113214-23-6]


Anti-MRSA Potency: 2-Thienyl Phenylthiazole Scaffold Delivers MIC of 1 μg/mL Against Drug-Resistant S. aureus

The 2-thienyl phenylthiazole derivative, for which Thiazole, 2-phenyl-4-(2-thienyl)- serves as the unsubstituted core scaffold, exhibits an MIC of 1 μg/mL against drug-resistant Staphylococcus aureus [1]. This derivative (compound 20) suppresses UppP in a sub-nanomolar concentration range, representing an approximately 20,000-fold improvement in target inhibition potency relative to the original leads 1a and 1b [1]. This position-dependent activity is absent in 2,4-diphenylthiazole or 4-alkyl-thiazole analogs, establishing the 4-(2-thienyl) substitution as critical for anti-MRSA potency.

MRSA Antibacterial UppP inhibition

Photovoltaic Efficiency: 4-Phenyl-2-(thiophen-2-yl)thiazole π-Bridge Enables 4.89% DSSC Conversion Efficiency

Triphenylamine dyes incorporating 4-phenyl-2-(thiophen-2-yl)thiazole as the π-bridge achieved an optimal power conversion efficiency of 4.89% under AM 1.5G illumination [1]. The structurally identical π-bridge unit is the target compound Thiazole, 2-phenyl-4-(2-thienyl)-. In a separate study, phenothiazine dyes using the same π-bridge delivered 4.35% efficiency (JSC = 10.29 mA cm⁻², VOC = 0.65 V, FF = 0.65) with dye N719 (7.19%) as a reference [2]. The 4-phenyl-2-(thiophen-2-yl)thiazole bridge provides a specific combination of electron-withdrawing character from the thiazole ring and extended conjugation from the thienyl-phenyl system, which is not replicable with simpler thiazole or bithiophene bridges.

Dye-sensitized solar cells π-Bridge Photovoltaic

Physicochemical Profile: Calculated LogP of 4.0 and Zero H-Bond Donors Favor Membrane Permeability in Anti-Infective Design

PubChem computed properties for Thiazole, 2-phenyl-4-(2-thienyl)- include XLogP3-AA = 4.0, hydrogen bond donor count = 0, hydrogen bond acceptor count = 3, and topological polar surface area (TPSA) = 69.4 Ų [1]. These values place the compound within favorable drug-likeness space. In the phenylthiazole anti-MRSA series, deliberate optimization of lipophilicity around this core enabled compound 20 to achieve potent antibacterial activity with an acceptable pharmacokinetic profile; increasing lipophilicity beyond this range typically introduces pharmacokinetic liabilities while reducing it attenuates antibacterial potency [2]. Compared to more hydrophilic thiazole derivatives (e.g., 2-amino-4-phenylthiazole with TPSA > 80 Ų and lower LogP), this compound offers a more balanced permeability profile.

Lipophilicity Drug-likeness Physicochemical properties

Synthetic Versatility: The 4-Position of 2-Phenylthiazole Demonstrates Predictable Stille Cross-Coupling Reactivity

A systematic study by Hämmerle et al. (2007) compared the Stille cross-coupling reactivity of 4- and 5-substituted 2-phenylthiazoles, demonstrating that the 4-position can be selectively functionalized when the 5-position is blocked . Thiazole, 2-phenyl-4-(2-thienyl)-, bearing a thienyl group at the 4-position, can serve as a 5-halogenated intermediate for further diversification via Stille, Suzuki-Miyaura, or other cross-coupling reactions. This regiochemical control is not available with symmetrically substituted thiazoles (e.g., 2,4-diphenylthiazole), which lack an unsubstituted position for late-stage functionalization.

Stille cross-coupling Synthetic methodology Building block

Best Research and Industrial Application Scenarios for Thiazole, 2-phenyl-4-(2-thienyl)- [CAS 113214-23-6]


Core Scaffold for Anti-MRSA Phenylthiazole Lead Optimization

This compound is the unsubstituted parent scaffold of the 2-thienyl phenylthiazole series identified as potent UppP inhibitors with anti-MRSA activity (MIC = 1 μg/mL) [1]. Medicinal chemistry groups engaged in antibacterial resistance programs should procure this building block to generate focused libraries by functionalizing the 5-position to balance potency and pharmacokinetic properties. The 2-thienyl group at the 4-position is essential for target engagement; substitution with phenyl or alkyl groups abolishes sub-nanomolar UppP inhibition [1].

π-Bridge Building Block for Metal-Free DSSC Organic Sensitizers

The compound has been validated as an effective π-bridge in dye-sensitized solar cells, enabling photoelectric conversion efficiencies of up to 4.89% in triphenylamine-based dyes [2] and 4.35% in phenothiazine-based dyes [3]. Materials science laboratories developing organic sensitizers should select this specific thiazole-thiophene-phenyl π-bridge architecture, as the electron-withdrawing thiazole ring and extended conjugation from the thienyl-phenyl system provide a HOMO-LUMO alignment and charge-separation efficiency not achievable with simpler thiophene or bithiophene bridges [2][3].

Synthetic Intermediate for Late-Stage Diversification via Cross-Coupling Chemistry

With the 4-position blocked by the 2-thienyl group, the free 5-position of this compound can be selectively halogenated or stannylated for subsequent Stille or Suzuki-Miyaura cross-coupling (reported yields 55–92%) . This regiochemical control makes the compound advantageous for constructing diverse analog libraries compared to symmetrically substituted thiazoles that lack a free coupling position .

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